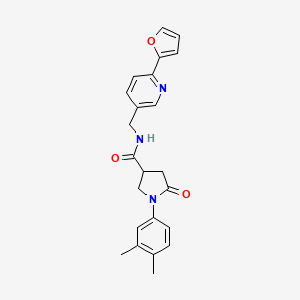

1-(3,4-dimethylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a pyrrolidine-5-oxo core substituted at position 1 with a 3,4-dimethylphenyl group and a carboxamide at position 3 linked to a pyridinylmethyl moiety bearing a furan-2-yl substituent. The carboxamide group may facilitate hydrogen bonding, a common feature in bioactive molecules .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-15-5-7-19(10-16(15)2)26-14-18(11-22(26)27)23(28)25-13-17-6-8-20(24-12-17)21-4-3-9-29-21/h3-10,12,18H,11,13-14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAPHLPHDFYNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on empirical data.

Anticancer Activity

-

Cell Viability Studies

- The compound was tested against A549 human lung adenocarcinoma cells, where it demonstrated cytotoxic effects. In a study, A549 cells were treated with a concentration of 100 µM of the compound for 24 hours. The results indicated a notable reduction in cell viability compared to controls, suggesting potent anticancer activity .

- Mechanism of Action

- Comparative Efficacy

Antimicrobial Activity

- Pathogen Testing

- Inhibition Studies

Case Studies and Research Findings

- Study on Anticancer Properties

- Antimicrobial Efficacy Assessment

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 1-(3,4-dimethylphenyl)-... | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of the pyrrolidine carboxamide scaffold exhibit promising anticancer activity. Studies have shown that compounds with similar structural motifs can induce cytotoxic effects in various cancer cell lines, including non-small cell lung cancer (A549) models. The mechanism often involves the disruption of cellular pathways that are critical for cancer cell survival and proliferation .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Research has highlighted the increasing need for novel antimicrobial agents due to rising resistance among pathogens. Compounds structurally related to 1-(3,4-dimethylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide have shown effectiveness against Gram-positive bacteria and certain fungi, suggesting potential applications in treating infections caused by resistant strains .

Thrombopoietin Receptor Agonism

The compound's structure suggests potential as a thrombopoietin receptor agonist, which could enhance platelet production. This application is particularly relevant in conditions such as thrombocytopenia, where platelet levels are critically low. The ability to stimulate the TPO receptor could lead to therapeutic advancements for patients requiring increased platelet counts .

Pain Management

Preliminary studies suggest that compounds in this class may exhibit analgesic properties. The evaluation of similar compounds has indicated their potential as centrally and peripherally acting analgesics, which could provide new avenues for pain management therapies .

Case Study 1: Anticancer Activity

In a controlled study, A549 human lung adenocarcinoma cells were treated with various concentrations of related compounds. The results demonstrated significant cytotoxicity compared to controls, with IC50 values indicating effective doses for inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of a series of pyrrolidine derivatives against common pathogenic strains. The compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values suggesting its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Target Compound

- Core : Pyrrolidine-5-oxo.

- Substituents: 1-position: 3,4-Dimethylphenyl (electron-donating, lipophilic).

Comparative Analysis

Pharmacological Inferences

- Electron-Donating vs.

- Heterocyclic Linkers: The pyridinylmethyl-furan system in the target may engage in π-π interactions distinct from ’s thiadiazole (sulfur-mediated polar interactions) or ’s thiazolidinone (hydrogen bonding via carbonyl) .

- Carboxamide Positioning : All compounds share carboxamide groups, but linkage to pyridine (target, ) vs. thiadiazole () influences target specificity—e.g., kinase vs. protease inhibition .

Q & A

Q. What are validated synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: The synthesis of structurally related pyrrolidine-carboxamide derivatives often involves coupling reactions between functionalized pyridine and pyrrolidone intermediates. For example, succinic anhydride has been used in refluxing p-xylene to form 5-oxopyrrolidine derivatives via cyclization . Post-synthesis, purity is typically verified using HPLC (≥95% purity thresholds) and characterized via NMR and high-resolution mass spectrometry (HRMS). Recrystallization in ethanol or acetonitrile is recommended to remove unreacted starting materials .

Q. How is the compound’s structural conformation confirmed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and intermolecular interactions. For analogous compounds, SC-XRD data revealed bond angles (e.g., C–C–C ≈ 119–121°) and torsional angles critical for activity . Computational tools like density functional theory (DFT) can validate experimental geometries and predict electronic properties .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer: Cell-based assays (e.g., kinase inhibition or receptor-binding assays) are prioritized. For pyridine-pyrrolidine hybrids, fluorometric assays measuring IC₅₀ values against target enzymes (e.g., kinases) are common. Dose-response curves should include positive controls (e.g., staurosporine for kinases) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer: SAR studies require iterative synthesis of analogs with modifications to the furan, pyridine, or dimethylphenyl moieties. For example:

Q. What strategies resolve contradictions in biological data across studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell lines. Cross-validate results using orthogonal methods:

Q. How is metabolic stability assessed in preclinical studies?

Methodological Answer: Use liver microsomes (human/rodent) to measure intrinsic clearance (CLint). LC-MS/MS quantifies parent compound depletion over time. Structural liabilities (e.g., furan oxidation) can be mitigated via deuterium incorporation or fluorination .

Critical Considerations

- Contradictory Data : Variability in IC₅₀ values may stem from assay-specific parameters (e.g., enzyme lot variability). Standardize protocols using guidelines from the Pharmacopeial Forum .

- Computational Limitations : DFT predictions may underestimate solvation effects. Pair with molecular dynamics simulations for membrane permeability insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.